molecular formula C18H26N2O2 B5570123 (3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine

Cat. No. B5570123
M. Wt: 302.4 g/mol
InChI Key: POQATIICKHYBFG-BBRMVZONSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including the formation of imines, and the subsequent reduction or functionalization of these intermediates. Techniques such as the Mannich reaction and the use of Lawesson's reagent for the synthesis of sulfur-containing compounds have been explored for constructing molecules with similar structural features (Larik et al., 2017). Additionally, the use of metalloporphyrin catalysts for selective functionalization of saturated C-H bonds provides avenues for intricate molecular architecture construction (Che et al., 2011).

Molecular Structure Analysis

Molecular structure analysis involves the determination of the spatial arrangement of atoms within a compound. Techniques such as high-resolution magnetic resonance spectra and ab initio calculations offer insights into the conformation of products, essential for understanding the molecule's chemical behavior and reactivity (Issac & Tierney, 1996).

Chemical Reactions and Properties

Chemical reactions involving complex molecules can be diverse, depending on the functional groups and the reaction conditions. Arylmethylidenefuranones' reactions with C- and N-nucleophiles demonstrate the molecule's reactivity towards forming a wide range of products including amides, hydrazides, and pyrrolones (Kamneva et al., 2018). Transition-metal-catalyzed reductive amination is another crucial reaction for amine synthesis, illustrating the molecule's potential to undergo various chemical transformations (Irrgang & Kempe, 2020).

Physical Properties Analysis

The physical properties of a molecule, including its melting point, solubility, and crystal structure, can be significantly influenced by its molecular structure. Studies on the characterization of glycosyl inositol phosphoryl ceramides, for instance, provide methods for extracting and characterizing molecules, revealing details about their physical characteristics (Buré et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal for understanding a molecule's behavior in various chemical environments. The application of Lawesson’s reagent in the synthesis of sulfur-containing medicinally significant natural alkaloids showcases the molecule's versatility and potential for forming biologically active compounds (Larik et al., 2017).

Scientific Research Applications

Analgesic Agent Development

Research into analogues of the compound (3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine has contributed significantly to the development of new analgesic agents. A notable example includes the synthesis of a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, derived from 1-arylcyclopropanedicarboximides, which demonstrated considerable analgesic potency in mouse writhing and rat paw-pain assays. Bicifadine, a member of this series, exhibited notable nonnarcotic analgesic properties, distinguishing it from conventional azabicycloalkane and 3-phenylpyrrolidine analgesics (Epstein et al., 1981).

Antiproliferative Activity

The compound's framework has also been explored for antiproliferative activities. A related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, showed significant inhibitory activity against some cancer cell lines, highlighting the potential for derivatives of (3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine in cancer research (Lu et al., 2021).

Catalysis and Synthesis

Further research into the compound's derivatives has revealed applications in catalysis, particularly in promoting cyclizations and cycloadditions that are key steps in synthesizing complex organic molecules. For example, the carboxylative cyclization of propargylamines using carbon dioxide, catalyzed by gold(I) complexes bearing an N-heterocyclic carbene ligand, demonstrates the utility of related compounds in facilitating environmentally friendly synthesis methods (Hase et al., 2015).

properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-3-4-13-11-20(12-16(13)19)17(21)18(9-10-18)14-5-7-15(22-2)8-6-14/h5-8,13,16H,3-4,9-12,19H2,1-2H3/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQATIICKHYBFG-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone

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